REACTION_CXSMILES
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Br[C:2]1[CH:3]=[CH:4][C:5]([F:8])=[N:6][CH:7]=1.[B-](F)(F)(F)[C:10]([CH3:12])=[CH2:11].[K+].C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1.O.CC(P(C(C)(C)C)C1C=CC(N(C)C)=CC=1)(C)C.CC(P(C(C)(C)C)C1C=CC(N(C)C)=CC=1)(C)C.Cl[Pd]Cl>[F:8][C:5]1[CH:4]=[CH:3][C:2]([C:10]([CH3:12])=[CH2:11])=[CH:7][N:6]=1 |f:1.2,3.4.5,8.9.10|
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Name
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|
Quantity
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1.737 mL
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Type
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reactant
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Smiles
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BrC=1C=CC(=NC1)F
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Name
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|
Quantity
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3.75 g
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Type
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reactant
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Smiles
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[B-](C(=C)C)(F)(F)F.[K+]
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Name
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Quantity
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7 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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Quantity
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40 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Name
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Quantity
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10 mL
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Type
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solvent
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Smiles
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O
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Name
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bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)
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Quantity
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0.239 g
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Type
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catalyst
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Smiles
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CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd]Cl
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
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was stirred at 80° C. for 2.5 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was then cooled to 25° C.
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Type
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CUSTOM
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Details
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partitioned between CH2Cl2 (300 mL) and water (100 mL)
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with CH2Cl2 (2×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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the combined organic layers were dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated onto silica gel
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Type
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CUSTOM
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Details
|
Chromatographic purification (silica gel, 0 to 20% EtOAc/hexanes)
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Reaction Time |
2.5 h |
Name
|
|
Type
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product
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Smiles
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FC1=NC=C(C=C1)C(=C)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 15.02 mmol | |
AMOUNT: MASS | 2.06 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |